molecular formula C17H16BrNO B1346525 4'-Azetidinomethyl-3-bromobenzophenone CAS No. 898756-40-6

4'-Azetidinomethyl-3-bromobenzophenone

Cat. No. B1346525
M. Wt: 330.2 g/mol
InChI Key: IWGPKQJVMZUSQH-UHFFFAOYSA-N
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Description

4’-Azetidinomethyl-3-bromobenzophenone is a chemical compound with the molecular formula C17H16BrNO . It is synthesized primarily for pharmaceutical use.


Molecular Structure Analysis

The molecular structure of 4’-Azetidinomethyl-3-bromobenzophenone consists of 17 carbon atoms, 16 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The molecular weight is 330.2 g/mol.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Carbonic Anhydrase Inhibitors: Bromophenol derivatives, including structures similar to 4'-Azetidinomethyl-3-bromobenzophenone, have been evaluated as inhibitors of carbonic anhydrase, showing strong inhibitory activity against human isoforms of this enzyme. This suggests potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Akbaba et al., 2013).

Pharmacological Potential

  • Human Leukocyte Elastase Inhibitors: Derivatives of azetidinone, related to 4'-Azetidinomethyl-3-bromobenzophenone, have been shown to inhibit human leukocyte elastase, indicating potential for therapeutic applications in diseases involving elastase activity (Hagmann et al., 1993).

Chemical Synthesis and Reactivity

  • McMurry Coupling: Research on the coupling of bromobenzophenones, closely related to 4'-Azetidinomethyl-3-bromobenzophenone, has provided insights into the stereochemical outcomes of such reactions, which are crucial for synthesizing specific drug molecules (Daik et al., 1998).

Natural Products and Antioxidants

  • Antioxidant Properties: Studies on bromophenol derivatives from marine sources have highlighted their potential as natural antioxidants, which could be leveraged in food preservation or pharmaceuticals (Li et al., 2012).

Molecular Biology and Biochemistry

  • Enzymatic Activity Studies: Investigations into the activity of UDP-glucuronosyltransferases, enzymes important in drug metabolism, have utilized derivatives of azido-hydroxybenzoic acid, structurally related to 4'-Azetidinomethyl-3-bromobenzophenone, to probe the enzyme's binding site (Xiong et al., 2006).

Antitumor Applications

  • Tubulin-Targeting Antitumor Agents: Some 1,4-diarylazetidin-2-ones, related to the structure , have shown promising results as antiproliferative compounds targeting tubulin, suggesting their potential in cancer therapy (Greene et al., 2016).

Photochemistry and Materials Science

  • Photochemical Reactions: Studies on the photochemical substitution of haloaryl ketones, closely related to 4'-Azetidinomethyl-3-bromobenzophenone, provide insights into their behavior under photostimulation, important for understanding their applications in materials science (Julliard & Chanon, 1986).

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGPKQJVMZUSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642797
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Azetidinomethyl-3-bromobenzophenone

CAS RN

898756-40-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](3-bromophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898756-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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